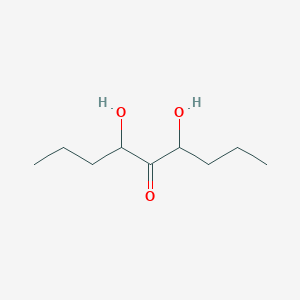
4,6-Dihydroxynonan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dihydroxynonan-5-one is an organic compound with the molecular formula C9H18O3 It is a ketone with hydroxyl groups at the 4th and 6th positions on a nonane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxynonan-5-one can be achieved through several methods. One common approach involves the hydroxylation of nonan-5-one. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of nonan-5-one using metal catalysts such as palladium or platinum. The reaction is carried out in a reactor under high pressure and temperature to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dihydroxynonan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4,6-dioxononan-5-one or 4,6-dicarboxynonan-5-one.
Reduction: Formation of 4,6-dihydroxynonan-5-ol.
Substitution: Formation of 4,6-dihalo-nonan-5-one or 4,6-diamino-nonan-5-one.
Aplicaciones Científicas De Investigación
4,6-Dihydroxynonan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dihydroxynonan-5-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. The ketone group can undergo nucleophilic addition reactions, leading to the formation of new compounds with biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Nonanone: A ketone with a similar structure but without hydroxyl groups.
4-Hydroxynonan-5-one: A compound with only one hydroxyl group at the 4th position.
6-Hydroxynonan-5-one: A compound with only one hydroxyl group at the 6th position.
Uniqueness
4,6-Dihydroxynonan-5-one is unique due to the presence of two hydroxyl groups at specific positions on the nonane chain, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
649767-30-6 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4,6-dihydroxynonan-5-one |
InChI |
InChI=1S/C9H18O3/c1-3-5-7(10)9(12)8(11)6-4-2/h7-8,10-11H,3-6H2,1-2H3 |
Clave InChI |
HHCANUABVUIWJP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C(CCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


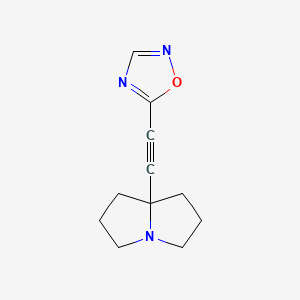
![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)
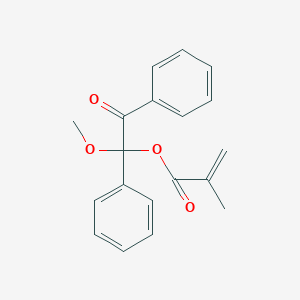


![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
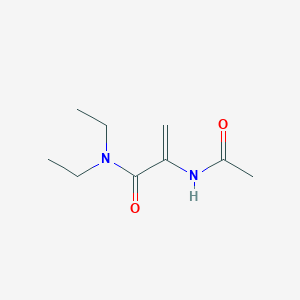
![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)
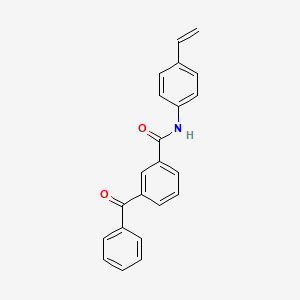
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)
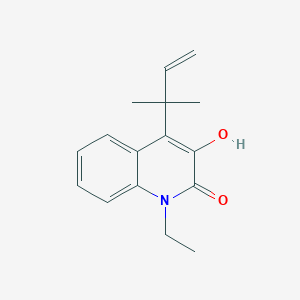
![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)
